3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid
Description
3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid is a complex organic compound belonging to the class of chromones, which are derivatives of coumarin This compound is characterized by its nitro group at the 6-position and a carboxylic acid group at the 3-position of the chromen-2-one ring system
Properties
IUPAC Name |
3-[(6-nitro-2-oxochromene-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O7/c20-15(18-11-3-1-2-9(6-11)16(21)22)13-8-10-7-12(19(24)25)4-5-14(10)26-17(13)23/h1-8H,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDDAESVISWPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-nitro-2H-chromen-2-one as the starting material.
Formation of the Amide Bond: The carboxylic acid group of benzoic acid is activated, usually by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂).
Coupling Reaction: The activated benzoic acid is then coupled with the amine group of 6-nitro-2H-chromen-2-one to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to a nitrate under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin (II) chloride or iron powder.
Substitution: The hydroxyl group in the chromen-2-one ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (II) chloride (SnCl₂) in acidic conditions.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: 6-nitro-2-oxo-2H-chromen-3-yl nitrate.
Reduction: 6-amino-2-oxo-2H-chromen-3-yl benzoic acid.
Substitution: Halogenated derivatives of the chromen-2-one ring.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of inflammatory and oxidative stress-related conditions. Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, modulating their activity. The chromen-2-one ring system can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Coumarin: A simpler analog without the nitro and carboxylic acid groups.
Chromone: A related compound with a hydroxyl group instead of a nitro group.
Benzoic Acid: A simpler carboxylic acid without the chromen-2-one ring.
Uniqueness: 3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid is unique due to its combination of nitro and carboxylic acid groups on the chromen-2-one ring, which imparts distinct chemical and biological properties compared to its simpler analogs.
This comprehensive overview highlights the significance of 3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid in scientific research and its potential applications across various fields
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
